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Compound of Interest

3-Fluoro-2-iodopyridine-4-
Compound Name:

carboxylic acid
CAS No.: 153035-09-7

Cat. No.: B142876

Get Quote

Executive Summary

3-Fluoro-2-iodopyridine-4-carboxylic acid (CAS 153035-09-7) represents a "privileged
scaffold" in modern medicinal chemistry due to its high density of functional handles.[1] It offers
three distinct points of reactivity—an electrophilic iodine at C2, an electronic modulator
(fluorine) at C3, and a nucleophile-receptive carboxyl group at C4.

This guide details the strategic utilization of this scaffold to generate diverse chemical libraries.
We focus on its orthogonal reactivity profile, allowing sequential functionalization without
protecting group manipulation. This molecule is particularly valuable in the synthesis of kinase
inhibitors, PROTAC linkers, and fused bicyclic heteroaromatics (e.g., furopyridines).

Chemical Profile & Reactivity Analysis

Structural Properties
« CAS: 153035-09-7[1][2][3][4]
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e Formula: C

H
FINO

e MW: 266.99 g/mol

e pKa: ~2.1 (Predicted; C4-COOH is acidified by the electron-withdrawing F and | atoms).[1]

The "Triad of Reactivity"

The utility of this scaffold lies in the electronic differentiation of its substituents:
e C2-lodine (The "Soft" Electrophile):

o Reactivity: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira,
Stille, Buchwald-Hartwig).[1]

o Nuance: The adjacent pyridine nitrogen activates this position for
reactions, especially if the nitrogen is protonated or oxidized to the N-oxide.[1]
e C3-Fluorine (The "Electronic Gatekeeper"):

o Role: Modulates the pKa of the C4-acid and the lipophilicity (LogD) of the final drug
molecule.

o Synthetic Utility: Can serve as a leaving group in forcing intramolecular cyclizations (e.g.,
to form tricyclic cores) or direct ortho-lithiation if the C2/C4 positions are capped.

e C4-Carboxylic Acid (The "Hard" Handle):

o Reactivity: Standard amide couplings, esterifications, and Curtius rearrangements to
amines.

o Strategy: Often protected as a methyl/tert-butyl ester during C2-functionalization to
prevent catalyst poisoning by the free carboxylate.[1]
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Strategic Workflows (Visualized)

The following diagram illustrates the divergent synthesis pathways available from the parent

scaffold.

Intramolecular Fused Bicyclic System
Nu-displacement of F (e.g., Furopyridine)
Ar-B(OH)2, Pd(0)
TMSCHN2 or Methyl Ester C2 Selective; C2-Aryl Product 1. LioH
MeOH/H2504 Intermediate (Suzuki Coupling) 2 R-NHIZ HATU
Direct Coupling . '

(Requires Optimization) \k C4-Amide
(Library Scaffold)

3-Fluoro-2-iodopyridine-
4-carboxylic acid
(CAS 153035-09-7)

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways.[1] The "Ester First" route is recommended for high-

yield library synthesis.[1]

Detailed Experimental Protocols
Protocol A: Methyl Ester Protection (Recommended
First Step)

Rationale: While direct coupling on the acid is possible, the free carboxylate can bind Pd
species, reducing turnover. The methyl ester is robust and easily hydrolyzed later.

Reagents:

e 3-Fluoro-2-iodopyridine-4-carboxylic acid (1.0 eq)[1][3][4]

e Methanol (Solvent)

 Sulfuric acid (Catalytic) or TMS-Diazomethane (for mild scale-up)[1]
Procedure (Acid-Catalyzed):

e Dissolve 1.0 g (3.75 mmol) of the starting acid in 10 mL of anhydrous MeOH.

e Add conc. H
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SO
(0.1 mL) dropwise at 0°C.

e Heat to reflux (65°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexanes; Acid stays at
baseline, Ester R

~0.6).
o Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO

(2x) and Brine. Dry over Na

SO

e Yield: Expect >90% as a white/off-white solid.[1]

Protocol B: C2-Selective Suzuki-Miyaura Coupling

Rationale: The C2-iodine is highly activated.[1] Mild conditions are sufficient. We use
Pd(dppf)CI

for its robustness against steric bulk.

Reagents:

Methyl 3-fluoro-2-iodopyridine-4-carboxylate (1.0 eq)[1]
o Aryl Boronic Acid (1.2 eq)
o Catalyst: Pd(dppf)CI
[5]-DCM (5 mol%)
e Base: K

CO

(2.5eq)orCs
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CcoO

(2.0 eq)
e Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step:

o Degassing: In a microwave vial or sealed tube, combine the ester (1.0 mmol), boronic acid
(2.2 mmol), and base (2.5 mmol). Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon
for 5 minutes.

« Catalyst Addition: Add Pd(dppf)Cl

(0.05 mmol) quickly. Seal the vessel.

o Reaction: Heat to 80°C for 2-4 hours. (Note: Microwave heating at 100°C for 30 min is also

effective).
o Checkpoint: The Fluorine atom at C3 provides a convenient
F NMR handle to monitor conversion if available.

o Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash filtrate with
water and brine.

 Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol C: Sequential Saponification & Amide Coupling

Rationale: Converting the C4-ester to an amide allows for the introduction of solubility-
enhancing groups (e.g., piperazines) common in kinase inhibitors.[1]

Step 1: Hydrolysis
o Dissolve the Suzuki product in THF/MeOH/H
O (3:1:1).

e Add LIOH-H
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O (2.0 eq). Stir at RT for 1-2 hours.[1]

« Acidification: Adjust pH to ~3-4 with 1N HCI. Extract with EtOAc (or DCM/iPrOH if polar).
Step 2: Amide Coupling (HATU Method)

o Dissolve the crude acid (1.0 eq) in anhydrous DMF (0.1 M).

o Add DIEA (Diisopropylethylamine, 3.0 eq).

e Add HATU (1.2 eq). Stir for 5 mins to activate the ester.

e Add the Amine (R-NH

, 1.1 eq). Stir at RT for 2-16 hours.[1]

 Purification: Dilute with water. If solid precipitates, filter and wash. If oil, extract with EtOAc.
For polar amines, Reverse Phase HPLC is recommended.

Advanced Application: Scaffold Hopping to
Furopyridines

The 3-Fluoro substituent is not just a passive bystander; it can be displaced by an
intramolecular nucleophile to form fused rings.[1]

Concept: If the C2-aryl group contains an ortho-hydroxyl or ortho-amino group, a base-
mediated

cyclization can displace the C3-fluorine.[1]

Mechanism:
e Suzuki Coupling: Couple 2-hydroxyphenylboronic acid at C2.[1]
o Cyclization: Treat the intermediate with strong base (NaH or K

CO

in DMF at 100°C).
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o Result: Formation of a benzofuro[3,2-b]pyridine core, a scaffold found in various intercalating
anti-cancer agents.

Troubleshooting & Critical Parameters

Issue Probable Cause Solution

Use anhydrous solvents;

Protodeiodination (Loss of ensure thorough degassing to
Low Yield in Suzuki lodine) remove O

.[1] Lower temp to 60°C.

Switch from K

CO
; : /H
Hydrolysis of Ester during _
) Base is too strong/wet
Suzuki Oto K
PO

(anhydrous) in Dioxane.[1]

Racemization Not applicable (Achiral) N/A

Avoid isolating the free amino-
Poor Solubility Pyridine zwitterion formation acid forms.[1] Keep C4

protected until the final step.
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Commercial Availability & Data

o Chemical Data: 3-Fluoro-2-iodopyridine-4-carboxylic acid (CAS 153035-09-7).[1][2][3]
[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Fluoro-2-iodopyridine-4-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142876/docs#application-note-orthogonal-
functionalization-of-3-fluoro-2-iodopyridine-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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